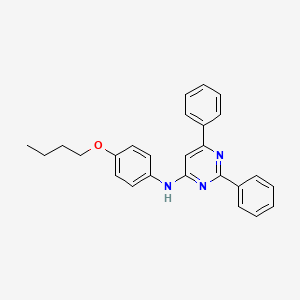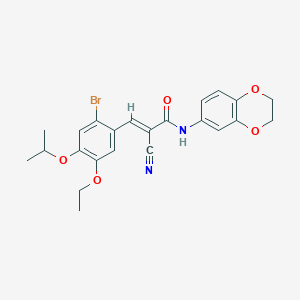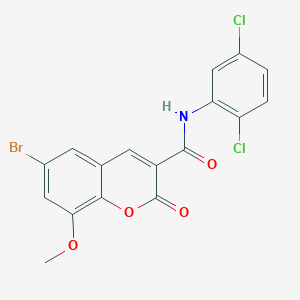![molecular formula C23H15ClN2O4S2 B4625794 4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
The chemical compound belongs to a class of compounds that have been the focus of research due to their potential applications in various fields, including organic synthesis and medicinal chemistry. The complexity of its structure, which includes a benzimidazole backbone, a thiazolo ring, and sulfonate moieties, suggests a multifaceted approach to its synthesis and analysis.
Synthesis Analysis
Synthesis of related compounds typically involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, compounds like 2-ammonio-5-chloro-4-methylbenzenesulfonate serve as intermediates in synthesizing complex molecules, indicating the importance of sulfonate intermediates in organic synthesis (Bekö et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, often conducted through single-crystal X-ray diffraction, helps in confirming the zwitterionic forms and polymorphs of related compounds. This analysis is crucial for understanding the structural basis of the chemical and physical properties of complex molecules (Bekö et al., 2012).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including interactions with biomolecules, which could be attributed to the presence of reactive functional groups such as sulfonamides and benzimidazoles. These interactions often underlie the biological activity of these compounds (Alvarez et al., 2018).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. For example, the presence of solvate forms indicates the role of solvents in affecting the physical characteristics of sulfonate compounds (Bekö et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the structural features of the compound. Studies on related molecules, such as benzimidazole and thiazole derivatives, highlight the importance of functional groups in dictating these properties (Janardhan et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Research has shown that derivatives of benzimidazole and thiazole, similar in structure to the compound , exhibit significant antimicrobial and anticancer activities. For instance, compounds like 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have been synthesized and demonstrated moderate anti-inflammatory activity, potentially offering therapeutic benefits against various diseases including cancer (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
DNA Binding and Cleavage
Complexes involving copper(II)-sulfonamide with derivatives similar to the target compound have been studied for their ability to bind to DNA and induce cleavage. These interactions are crucial for understanding the mechanism of action of potential chemotherapeutic agents and their genotoxic effects, which could lead to the development of new cancer treatments (González-Álvarez et al., 2013).
Photophysical and Material Science Applications
The study of photophysical properties of compounds containing thiazole and benzimidazole rings has led to the development of materials with potential applications in fluorescence and two-photon absorption. These materials can be used in various fields including bioimaging, photodynamic therapy, and the development of optical devices. The synthesis and characterization of these compounds provide insights into their optical properties, which could be harnessed for technological advancements (Rodrigues, Mariz, Maçôas, Afonso, & Martinho, 2012).
Synthesis and Chemical Properties
Research also encompasses the synthesis of novel derivatives through various chemical reactions, enhancing our understanding of the chemical properties of these compounds and their potential applications. The development of new synthetic methods can lead to the discovery of compounds with improved efficacy and reduced toxicity for use in medicinal chemistry and material science (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Eigenschaften
IUPAC Name |
[4-chloro-2-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4S2/c1-14-6-9-17(10-7-14)32(28,29)30-20-11-8-16(24)12-15(20)13-21-22(27)26-19-5-3-2-4-18(19)25-23(26)31-21/h2-13H,1H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPOLOMGBSWMRE-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-2-((3-oxobenzo[4,5]imidazo[2,1-b]thiazol-2(3H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)

![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)
![3-cyclohexyl-6-ethyl-3,6-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B4625773.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)
![1-(3-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4625817.png)